![molecular formula C22H21NO B5059128 2,3-dihydro-1H-inden-5-yl(3-phenoxybenzyl)amine](/img/structure/B5059128.png)
2,3-dihydro-1H-inden-5-yl(3-phenoxybenzyl)amine
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Overview
Description
The compound “2,3-dihydro-1H-inden-5-yl(3-phenoxybenzyl)amine” is a complex organic molecule. It contains an indenyl group (a fused cyclopentadiene and benzene ring), a phenoxy group (a phenyl ring connected to an oxygen atom), and a benzylamine group (a benzene ring attached to an amine via a methylene bridge). These functional groups suggest that the compound could potentially exhibit interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indenyl and phenoxybenzyl precursors. The exact synthetic route would depend on the specific substitution patterns of the starting materials. Generally, the amine group could be introduced via a reductive amination, nucleophilic substitution, or amide reduction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the indenyl group suggests a polycyclic structure, while the phenoxybenzyl group indicates the presence of aromaticity. The exact three-dimensional structure would depend on the specific stereochemistry at the various carbon centers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine, phenoxy, and indenyl groups. The amine group could participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution or other reactions typical of aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a polar amine group suggests that it might have a relatively high boiling point and be soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-2-9-21(10-3-1)24-22-11-4-6-17(14-22)16-23-20-13-12-18-7-5-8-19(18)15-20/h1-4,6,9-15,23H,5,7-8,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYZRSBDZNIKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-phenoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
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